molecular formula C13H18ClNO B2428890 [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol CAS No. 1241615-19-9

[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol

Cat. No. B2428890
CAS RN: 1241615-19-9
M. Wt: 239.74
InChI Key: GZGOPQOSIQOVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .


Molecular Structure Analysis

The molecular structure of piperidine derivatives has been studied in detail . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Characterization

  • The chemical structure and synthesis methods of compounds similar to [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol have been extensively studied. For instance, compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol have been synthesized using specific condensation methods. These studies often involve characterizing the compound using spectroscopic techniques and X-ray crystallography, providing insights into their molecular structure and properties (Benakaprasad et al., 2007) (Prasad et al., 2008).

Antimicrobial and Antitubercular Activities

  • Some derivatives of piperidine, which include [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol, have been found to possess antimicrobial properties. The synthesis and evaluation of these compounds' activities against different bacteria and fungi have been a focus of research. For example, a study on a series of 4-(aryloxy)phenyl cyclopropyl methanols showed significant antitubercular activity against Mycobacterium tuberculosis (Bisht et al., 2010).

Crystallography and Molecular Studies

  • Detailed crystallographic studies have been conducted on compounds structurally similar to [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol. These studies are essential for understanding the molecular conformation, bonding angles, and overall geometry of these compounds. For example, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine was determined to understand its molecular arrangement (Sudhakar et al., 2005).

Chemical Properties and Reactions

  • The chemical reactivity and properties of piperidine derivatives are another area of interest. Studies have been conducted on the thermal, optical, and structural characteristics of these compounds. For instance, research on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime provides insights into its stability, hydrogen bonding, and molecular interactions (Karthik et al., 2021).

Safety and Hazards

While specific safety and hazard information for “[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol” is not available, it’s important to handle all chemical compounds with care and follow safety guidelines .

Future Directions

Piperidine derivatives continue to be a focus of research due to their wide range of applications in medicinal chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research .

properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-13-4-2-1-3-12(13)9-15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGOPQOSIQOVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.